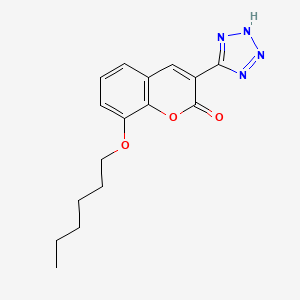

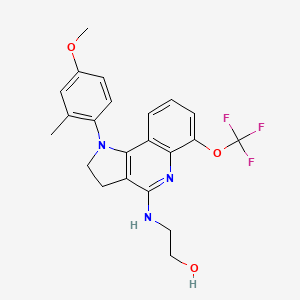

![molecular formula C22H21F2NO4S B1673842 2-[6,8-Difluor-9-[(4-Methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]essigsäure CAS No. 121083-05-4](/img/structure/B1673842.png)

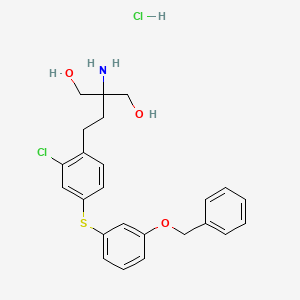

2-[6,8-Difluor-9-[(4-Methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]essigsäure

Übersicht

Beschreibung

L-670596 ist ein selektiver und oral wirksamer Thromboxan-A2-Rezeptor- und Prostaglandin-Rezeptor-Antagonist. Es ist bekannt für seine Fähigkeit, die durch Arachidonsäure und U-44069 induzierte Bronchokonstriktion bei Meerschweinchen sowie die durch U-44069 induzierte Aggregation von humanem, plättchenreichem Plasma zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-670596 umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenverbindungen und deren anschließenden Reaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die Fluorierung, Sulfonierung und Acylierung beinhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für L-670596 sind im öffentlichen Bereich nicht weit verbreitet. Die Verbindung wird typischerweise in Forschungslaboren für wissenschaftliche Studien hergestellt und ist nicht für die großtechnische Produktion kommerziell erhältlich .

Wissenschaftliche Forschungsanwendungen

L-670596 has several scientific research applications, including:

Chemistry: Used as a tool to study the interactions and mechanisms of thromboxane A2 and prostaglandin receptors.

Biology: Employed in experiments to understand the role of thromboxane A2 in biological processes such as platelet aggregation and bronchoconstriction.

Medicine: Investigated for its potential therapeutic effects in conditions related to thromboxane A2, such as cardiovascular diseases and respiratory disorders.

Industry: Utilized in the development of new drugs targeting thromboxane A2 and prostaglandin receptors

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling .

Pharmacokinetics

It is part of the human exposome, which suggests that it may have been absorbed, distributed, metabolized, and excreted in the human body .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain signaling . Additionally, some derivatives of this compound have been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .

Action Environment

As part of the human exposome, it is likely that various environmental exposures could potentially influence its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-670596 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorination, sulfonylation, and acylation .

Industrial Production Methods

Industrial production methods for L-670596 are not widely available in the public domain. The compound is typically produced in research laboratories for scientific studies and is not commercially available for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-670596 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in L-670596 vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit L-670596 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Nukleophile

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

L-670596 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Wechselwirkungen und Mechanismen von Thromboxan-A2- und Prostaglandin-Rezeptoren zu untersuchen.

Biologie: Wird in Experimenten eingesetzt, um die Rolle von Thromboxan-A2 in biologischen Prozessen wie Plättchenaggregation und Bronchokonstriktion zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit Thromboxan-A2, wie z. B. Herz-Kreislauf-Erkrankungen und Atemwegserkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Thromboxan-A2- und Prostaglandin-Rezeptoren abzielen

Wirkmechanismus

L-670596 übt seine Wirkungen aus, indem es selektiv Thromboxan-A2-Rezeptoren und Prostaglandin-Rezeptoren antagonisiert. Diese Hemmung verhindert die Bindung von Thromboxan-A2 und Prostaglandinen an ihre jeweiligen Rezeptoren und blockiert so die nachgeschalteten Signalwege, die an der Plättchenaggregation und Bronchokonstriktion beteiligt sind. Zu den molekularen Zielstrukturen der Verbindung gehören der Thromboxan-A2-Rezeptor und Prostaglandin-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die an verschiedenen physiologischen Prozessen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diclofenac: Ein nichtsteroidales Antirheumatikum, das auch als Thromboxan-A2-Rezeptor-Antagonist wirkt.

Einzigartigkeit von L-670596

L-670596 ist einzigartig aufgrund seiner hohen Selektivität und oralen Aktivität als Thromboxan-A2-Rezeptor- und Prostaglandin-Rezeptor-Antagonist. Seine Fähigkeit, sowohl die Bronchokonstriktion als auch die Plättchenaggregation zu hemmen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und zu einem potenziellen Therapeutikum für verschiedene Erkrankungen .

Eigenschaften

IUPAC Name |

2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWAIMJHBTYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923668 | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121083-06-5, 121083-05-4 | |

| Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 670596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B1673770.png)

![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide](/img/structure/B1673771.png)

![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)